Iodotrifluoromethane

Descripción

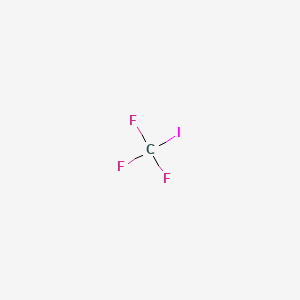

Structure

3D Structure

Propiedades

IUPAC Name |

trifluoro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3I/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAYJEUHKVESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062325 | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas; [Merck Index] Colorless compressed gas; [Alfa Aesar MSDS] | |

| Record name | Trifluoroiodomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2314-97-8 | |

| Record name | Trifluoroiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trifluoroiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROIODOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42A379KB0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Iodotrifluoromethane

Catalytic Pathways for CF₃I Synthesis

Catalytic approaches offer a promising route for CF₃I production, often enabling vapor-phase reactions with improved efficiency.

A notable advancement in CF₃I synthesis involves novel vapor-phase catalytic processes. One such method successfully developed involves the reaction of trifluoromethane (B1200692) (CHF₃) with iodine (I₂) in the presence of alkali metal salts supported on an activated carbon carrier researchgate.netgoogle.comjustia.com. This process has been reported to be effective for industrialization asianpubs.org. For instance, a patent describes the preparation of CF₃I in high yield by passing a gaseous mixture of Freon 23 (CHF₃) and iodine over activated carbon containing 7.5% KF at 500 °C, yielding 57.8% CF₃I google.comjustia.com.

Another vapor-phase catalytic reaction involves pentafluoroethane (B1204445) (C₂HF₅) and iodine (I₂). This method also utilizes alkali metal salts and alkaline earth metal salts with activated carbon as a support. Studies have shown that a synergistic combination of KF (for high selectivity) and RbNO₃ (for high activity) is particularly effective, especially with a mass ratio of RbNO₃ to KF of 3:1 asianpubs.org. This catalyst system achieved a C₂HF₅ conversion of 46.5% and a CF₃I selectivity of 53.1% asianpubs.org. The presence of oxygen in the reaction environment has also been found to prolong catalyst life by preventing coking nist.gov.

An overview of catalytic systems and their performance is provided in the table below.

Table 1: Vapor-Phase Catalytic Synthesis of CF₃I

| Reactants | Catalyst System | Temperature (°C) | Key Findings / Yield | Source |

| CHF₃ + I₂ | Alkali metal salts on activated carbon | 500 | 57.8% CF₃I yield google.comjustia.com | google.comjustia.com |

| CHF₃ + I₂ | Alkali metal salts on activated carbon | Not specified | Novel vapor-phase process developed researchgate.net | researchgate.net |

| C₂HF₅ + I₂ | RbNO₃:KF (3:1) on activated carbon | Not specified | 46.5% C₂HF₅ conversion, 53.1% CF₃I selectivity asianpubs.org | asianpubs.org |

Mechanistic studies of these vapor-phase reactions suggest that the synthesis of CF₃I proceeds through specific intermediates. In the reaction of CHF₃ with I₂, it is proposed that trifluoromethane decomposes into difluorocarbene (:CF₂) and hydrogen fluoride (B91410) (HF) via dehydrofluorination on the catalyst surface, such as KF/activated carbon researchgate.net. The difluorocarbene then undergoes disproportionation to form trifluoromethyl (CF₃) radicals, which subsequently react with I₂ to yield CF₃I asianpubs.orgresearchgate.netgoogle.comjustia.com. Density Functional Theory (DFT) calculations support that the dehydrofluorination of CHF₃ is catalyzed by -COOH groups on the activated carbon, representing the rate-determining step researchgate.net. Furthermore, DFT studies indicate that difluorocarbene disproportionation occurs over the graphite (B72142) (001) surface rather than dimerization researchgate.net.

For the synthesis from C₂HF₅ and I₂, the mechanism also involves the decomposition of C₂HF₅ to form CF₂ carbene intermediates asianpubs.org. These CF₂ carbenes are absorbed on the catalyst surface and disproportionate into CF₃ radicals, which then react with I₂ to form CF₃I asianpubs.org. The selectivity of CF₃I is influenced by reaction conditions and the active component of the catalyst asianpubs.org.

In other trifluoromethylation reactions using CF₃I, radical mechanisms are also prevalent. For instance, in photocatalytic hydrofluoroalkylation of alkenes, CF₃ radicals can be generated through an iron-photolysis process involving carboxylic acid precursors like trifluoroacetic acid nih.gov. Similarly, the 1,3-addition of perfluoroalkyl iodides to vinyldiazoacetates proceeds via a radical propagation mechanism, where CF₃ radicals are delivered by homolytic dissociation of the C-I bond from CF₃I chinesechemsoc.org. The addition of the electron-deficient CF₃ radical to the C-α site of vinyldiazoacetates is more favorable due to the partial negative charge of the diazo carbon, leading to regioselective outcomes chinesechemsoc.org.

Synthesis from Trifluoroacetate (B77799) Precursors

Another significant route for CF₃I synthesis involves trifluoroacetate precursors. Historically, CF₃I of high purity (>99.9%) and good yield (>80%) has been prepared from silver trifluoroacetate justia.com. More recently, processes have been developed that involve reacting a metal trifluoroacetate with iodine in the presence of a phase transfer catalyst and an organic solvent google.com. This reaction is typically performed by heating the mixture to temperatures ranging from approximately 120 °C to 190 °C google.com. The use of a phase transfer catalyst at a mole percentage of the metal trifluoroacetate from about 0.5% to about 50% can improve the reaction rate and efficiency google.com.

This method is considered a direct one-step synthesis of CF₃I by direct iodination of trifluoroacetic acid (CF₃COOH) or its salts justia.comgoogle.com. For example, copper iodide on activated carbon has been used as a catalyst in a flow reactor for the direct iodination of CF₃CO₂H with iodine justia.com.

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of fluorinated compounds, ensuring the trifluoromethyl group is installed at a specific position. While direct examples of regioselective CF₃I synthesis are less explicitly detailed as a distinct strategy for producing CF₃I itself, CF₃I is widely used as a trifluoromethylating agent in regioselective reactions to introduce the CF₃ group into other molecules chinesechemsoc.orgbeilstein-journals.orgresearchgate.net.

For instance, in the trifluoromethylation of uracil (B121893) to 5-trifluoromethyluracil, a catalytic system involving FeSO₄, H₂O₂, and H₂SO₄ in dimethylsulfoxide efficiently and selectively yields the product under mild conditions, demonstrating regioselectivity at the 5-position researchgate.net. Similarly, trifluoromethylation of aromatic and hetero-aromatic compounds by CF₃I in the presence of Fe(II) compounds, H₂O₂, and dimethylsulfoxide has shown general orientation similar to electrophilic substitution, indicating regiocontrol researchgate.net.

In radical trifluoromethylation, the electrophilic nature of the CF₃ radical can influence regioselectivity. For example, in the hydrotrifluoromethylation of styrenyl alkenes, the CF₃ radical reacts at the more electron-rich carbon atom of the C=C double bond beilstein-journals.org.

Considerations for Atom Economy and Green Chemistry in CF₃I Production

The principles of green chemistry, particularly atom economy, are increasingly important in chemical manufacturing to minimize waste and environmental impact acs.orgacs.orgwordpress.comibchem.comskpharmteco.com. Atom economy measures the efficiency of a chemical reaction by quantifying how many atoms from the reactants are incorporated into the final desired product acs.orgacs.orgwordpress.comibchem.comskpharmteco.com. A higher atom economy indicates a more efficient reaction with less waste ibchem.com.

For CF₃I production, processes that maximize the incorporation of all starting materials into the product are preferred. The catalytic vapor-phase reactions, especially those utilizing CHF₃ or C₂HF₅ and I₂, aim for improved atom economy by converting readily available feedstocks into the desired product with minimal byproducts asianpubs.orgresearchgate.netgoogle.comjustia.com. The addition of oxygen to the reaction environment in some catalytic processes not only prolongs catalyst life but also contributes to iodine economy by potentially reducing its consumption justia.comnist.gov.

Current Industrial Production Approaches for CF₃I

Industrial production of CF₃I has focused on developing continuous, cost-effective, and environmentally sound processes. Tosoh F-TECH Inc. has developed a patented technology for the manufacture of CF₃I via the catalytic reaction of CHF₃ and I₂ over alkali metal salts researchgate.net. This technology leverages continuous vapor-phase halogen chemistry, allowing for the ready production of CF₃I from CHF₃ and I₂ in the presence of a unique catalyst system nist.gov.

A key aspect of industrial viability for CF₃I production is the ability to recover and reuse waste byproducts, especially given that the cost of CF₃I is heavily reliant on the cost of iodine nist.gov. Continuous processes, such as the F-TECH approach, offer advantages over batch processes and those with higher production costs or byproduct disposal problems nist.gov. The development of catalyst systems with extended lifetimes, achieved by optimizing reaction conditions such as adding oxygen to prevent coking, is crucial for large-scale production efficiency nist.gov. The catalytic trifluoromethylation of uracil using CF₃I has also been demonstrated to be applicable to large-scale production, with 50 kg of 5-trifluoromethyluracil produced in a 600 L reactor, indicating the industrial relevance of CF₃I as a reagent researchgate.net.

Chemical Reactivity and Reaction Mechanisms of Iodotrifluoromethane

Radical-Mediated Reactions Involving CF₃I

Iodotrifluoromethane is a prominent precursor for the trifluoromethyl radical (CF₃•), a key intermediate in numerous synthetic methodologies. beijingyuji.com The generation of this radical from CF₃I can be achieved under mild conditions, making it a valuable tool in modern organic chemistry. beijingyuji.combeilstein-journals.org

Generation of Trifluoromethyl Radicals (CF₃•)

The formation of the trifluoromethyl radical from this compound is readily accomplished through several methods that induce the homolytic cleavage of the C-I bond. sustech.edu.cn These methods include photolysis, chemical initiation, and photoredox catalysis.

Photolysis: The C-I bond can be cleaved by irradiation with light. An early report described the photochemical reaction of this compound with ethylene (B1197577). wikipedia.org

Chemical Initiation: Reagent systems can trigger the formation of CF₃• radicals. For instance, a combination of triethylborane (B153662) (Et₃B) with CF₃I is effective for radical generation. wikipedia.orgillinois.edu Another system employs iron(II) sulfate (B86663) (FeSO₄), hydrogen peroxide (H₂O₂), and dimethyl sulfoxide (B87167) (DMSO) to generate trifluoromethyl radicals from CF₃I for the alkylation of aromatic compounds. beijingyuji.com

Photoredox Catalysis: This has emerged as a powerful and mild method for generating CF₃• radicals. Catalysts such as ruthenium or iridium complexes, when excited by visible light, can induce the reduction of CF₃I to form the trifluoromethyl radical. beijingyuji.comsnu.ac.kr This approach allows reactions to proceed at room temperature under neutral conditions. beijingyuji.combeilstein-journals.org

| Generation Method | Catalyst/Initiator | Conditions | Reference |

| Chemical Initiation | Triethylborane (Et₃B) | - | wikipedia.orgillinois.edu |

| Chemical Initiation | FeSO₄ / H₂O₂ / DMSO | - | beijingyuji.com |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ | Visible Light | beijingyuji.comsnu.ac.kr |

| Photoredox Catalysis | Iridium complexes | Visible Light | beijingyuji.com |

Addition Reactions with Unsaturated Systems (Alkenes, Alkynes)

The trifluoromethyl radical generated from CF₃I readily participates in addition reactions with unsaturated compounds like alkenes and alkynes. nih.gov This process, often referred to as atom-transfer radical addition (ATRA), typically proceeds with high regioselectivity, yielding anti-Markovnikov products where the CF₃• radical adds to the less sterically hindered carbon of the double or triple bond. nih.govrsc.org

The reaction of polyfluoroalkyl halides, including CF₃I, with alkenes and alkynes can be catalyzed by various metal complexes to produce the corresponding addition products in moderate to excellent yields. nih.govrsc.org For example, the hydrotrifluoromethylation of unactivated alkenes and alkynes can be achieved using CF₃I as the trifluoromethyl source. beijingyuji.com In one instance, the reaction of α,β-unsaturated ketones with CF₃I in the presence of a rhodium catalyst and diethylzinc (B1219324) yielded α-trifluoromethylated carbonyl compounds. nih.govrsc.org The proposed mechanism for this transformation involves the oxidative addition of CF₃I to a rhodium enolate intermediate, followed by reductive elimination. nih.govrsc.org

Photocatalytic methods are also highly effective for these addition reactions. Under red-light irradiation, a trifluoroethoxy-coated subphthalocyanine (B1262678) catalyst has been shown to effectively promote the trifluoromethylation of various alkenes and alkynes with CF₃I, tolerating a wide range of functional groups. nih.govd-nb.info

Transition Metal Catalysis in Radical Processes

Transition metals play a pivotal role in mediating and expanding the scope of radical reactions involving CF₃I. sustech.edu.cn Catalysts based on copper, palladium, rhodium, and ruthenium are commonly employed. nih.govrsc.orgd-nb.info

A significant advancement is the merger of visible-light photocatalysis with transition metal catalysis. organic-chemistry.orgacs.org A notable example is the copper-catalyzed trifluoromethylation of arylboronic acids. d-nb.infoorganic-chemistry.org In this dual catalytic system, a ruthenium-based photocatalyst [Ru(bpy)₃Cl₂] absorbs visible light to generate the CF₃• radical from CF₃I. beijingyuji.comorganic-chemistry.org Simultaneously, a copper catalyst facilitates the cross-coupling of this radical with the arylboronic acid. beijingyuji.comd-nb.info This method is effective for a wide variety of aromatic and heteroaromatic substrates and proceeds under mild conditions. d-nb.infoorganic-chemistry.org

Rhodium catalysis has been utilized in the hydrotrifluoromethylation of α,β-unsaturated ketones using CF₃I as the CF₃ source. nih.govrsc.org Palladium-catalyzed processes have also been developed for the trifluoromethylation of aryl chlorides and vinyl triflates. snu.ac.kr These transition metal-catalyzed reactions often offer high efficiency and functional group tolerance, representing a powerful strategy for constructing C-CF₃ bonds. d-nb.infomdpi.com

Photoinduced Electron-Transfer Reactions

Photoinduced electron transfer (PET) is the fundamental mechanism underpinning photoredox catalysis for generating trifluoromethyl radicals from CF₃I. nih.govwikipedia.org In a typical cycle, a photocatalyst (e.g., Ru(bpy)₃Cl₂) is excited by light to a higher energy state (*[Ru(bpy)₃]²⁺). mdpi.commdpi.com This excited state is a potent reductant and can transfer a single electron to this compound. This single-electron transfer (SET) causes the fragmentation of the C-I bond, generating the trifluoromethyl radical (CF₃•) and an iodide anion (I⁻). mdpi.com

Researchers have developed strategies to enhance the efficiency of this process. One approach involves the use of a coreactant, such as oxalate. nih.govacs.org In this system, the photoexcited catalyst oxidizes the oxalate, which then decarboxylates to form a carbon dioxide radical anion (CO₂•⁻). nih.govacs.org This radical anion is a powerful reductant that efficiently reduces CF₃I to the CF₃• radical. nih.govacs.org This strategy allows for the use of lower-energy light (green or red LEDs) to drive the reaction. nih.gov The PET mechanism provides a mild and controlled method for radical generation, enabling a wide range of synthetic applications. mdpi.comresearchgate.net

Nucleophilic Trifluoromethylation with CF₃I

While CF₃I is predominantly used as a radical source, it can also be employed in nucleophilic trifluoromethylation reactions. This approach requires the generation of a trifluoromethyl anion (CF₃⁻) equivalent, which can then attack various electrophilic substrates. acs.org

Mechanism Involving Trifluoromethyl Anion Generation

The direct generation of a "naked" trifluoromethyl anion is challenging due to its inherent instability, as it readily decomposes to a fluoride (B91410) anion and difluorocarbene. illinois.edu Therefore, methods have been developed to generate a stabilized or sequestered trifluoromethyl anion equivalent from CF₃I.

A key method involves the use of a strong organic reducing agent, tetrakis(dimethylamino)ethylene (B1198057) (TDAE). acs.orgorganic-chemistry.org The reaction between CF₃I and TDAE does not produce a free anion. Instead, it is proposed that TDAE effects a two-electron transfer to CF₃I, resulting in the formation of a stabilized complex composed of the TDAE dication and the trifluoromethyl anion. researchgate.netacs.org This in-situ-generated reagent acts as an effective nucleophilic trifluoromethylating agent. acs.org

This CF₃I/TDAE system has been successfully used for the nucleophilic trifluoromethylation of various electrophiles, including aldehydes, ketones, and imines, with reactions often showing improved yields under photochemical conditions. acs.orgorganic-chemistry.orgacs.org Another approach involves reacting CF₃I with diethylzinc (ZnEt₂) to form a stable (trifluoromethyl)zinc reagent, which can then act as a source of the trifluoromethyl anion for additions to carbonyl compounds. acs.org

Applications in Carbonyl Compound Functionalization

This compound (CF3I) serves as a valuable reagent for the introduction of the trifluoromethyl group into carbonyl compounds through various reaction pathways. One notable application is in the hydrotrifluoromethylation of α,β-unsaturated ketones. For instance, in the presence of a rhodium catalyst, RhCl(PPh3)3, and diethylzinc (Et2Zn), CF3I can be used to generate α-trifluoromethylated carbonyl compounds in moderate yields. rsc.orgnih.gov The proposed mechanism involves the formation of a rhodium hydride complex, which then undergoes oxidative addition with CF3I. This is followed by an insertion into the rhodium enolate and subsequent reductive elimination to yield the final product. rsc.org

Furthermore, CF3I is employed in the enantioselective α-trifluoromethylation of aldehydes. This can be achieved through a photoredox catalytic system. In this process, an iridium catalyst, when activated by light, facilitates a single electron transfer to generate trifluoromethyl radicals from this compound. These radicals then react with an in situ-generated enamine, formed from the aldehyde and a chiral organocatalyst, to create the C-CF3 bond with high enantioselectivity. nih.gov

The versatility of CF3I in carbonyl functionalization is highlighted by its use under extremely mild, catalyst-free conditions for the hydroxytrifluoromethylation of alkenes to produce β-trifluoromethyl alcohols, where the corresponding ketones are generally not observed as byproducts. researchgate.net

Electrophilic Trifluoromethylation Strategies

Although often reacting via radical pathways, this compound can be involved in reactions that achieve the formal electrophilic transfer of a trifluoromethyl group, particularly through activation by Lewis acids or in processes involving hypervalent iodine species.

Oxidative Trifluoromethylation Reactions

Oxidative trifluoromethylation involves the reaction of a nucleophile with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. nih.gov this compound, often considered a source of the trifluoromethyl radical (•CF3), is a key player in reactions that fall under this category. beilstein-journals.org

A clear example is the trifluoromethylation of aromatic compounds in the presence of an iron(II) salt and hydrogen peroxide (H2O2). researchgate.net In this system, •CF3 radicals are generated from CF3I, which then attack the aromatic ring. This type of reaction generally follows the orientation of electrophilic substitution. researchgate.net

Furthermore, the oxidative addition of CF3I to transition metal complexes is a fundamental step in many catalytic cycles. For instance, the photoinitiated oxidative addition of CF3I to Gold(I) complexes has been reported. acs.org This reaction proceeds via a radical chain mechanism initiated by the near-ultraviolet light excitation of CF3I, leading to the formation of a Au(III) complex. This step is crucial for subsequent reductive elimination and the formation of a C-CF3 bond. acs.org

Reductive Elimination Pathways

Reductive elimination is a critical bond-forming step in many transition metal-catalyzed cross-coupling reactions that form aryl-CF3 bonds. While this compound is often the ultimate source of the trifluoromethyl group, the study of reductive elimination typically focuses on the behavior of well-defined organometallic complexes.

Research has shown that aryl-CF3 bond-forming reductive elimination from palladium(II) complexes is generally a high-barrier process. nih.gov However, inducing oxidation to a Pd(IV) state facilitates this reductive elimination, providing a viable pathway for Pd-catalyzed arene trifluoromethylation. nih.gov Similarly, nickel(aryl)(CF3) complexes have been synthesized to investigate the potential for Ar-CF3 reductive elimination. While these complexes are often thermally stable, the addition of certain promoters can induce the desired bond formation. lehigh.edu

More recent studies have expanded the scope of metals capable of mediating C-CF3 bond formation. For example, the reductive elimination of CH3-CF3 from a stable, five-coordinate, neutral copper(III) complex has been demonstrated to proceed in quantitative yield. nih.govacs.org Additionally, well-defined aryl(tris(trifluoromethyl))argentate(III) complexes have been shown to undergo C(sp2)-CF3 bond-forming reductive elimination through a concerted pathway. acs.org These fundamental studies on reductive elimination from various metal centers are essential for designing new catalytic systems that utilize CF3I as the trifluoromethyl source.

Stability and Decomposition Mechanisms of CF3I in Various Environments

The stability of this compound is highly dependent on the surrounding conditions, including temperature, radiation, and the presence of other chemical species.

Under normal storage conditions in the absence of light and moisture, CF3I is a stable compound. windows.nettera.org However, its stability decreases in the presence of moisture and certain metals, such as copper, and at temperatures exceeding 100°C. nih.govnist.gov Decomposition can lead to the formation of hazardous products, including hydrogen fluoride and hydrogen iodide. windows.netnist.gov

Thermal Decomposition: The thermal decomposition of CF3I has been studied in shock wave experiments. The primary and rate-determining step is the unimolecular fission of the weak C-I bond to produce a trifluoromethyl radical (•CF3) and an iodine atom (•I). rsc.orgrsc.orgconicet.gov.ar

CF3I → •CF3 + •I

This initial step is followed by a series of complex secondary reactions. rsc.org The bond dissociation energy for the C-I bond in CF3I has been determined to be approximately 53.62 kcal/mol. aip.org

Photochemical Decomposition: this compound is highly susceptible to photodecomposition by ultraviolet (UV) radiation. It possesses a broad absorption band in the UV region, with a maximum absorption cross-section at approximately 267 nm. rsc.org Absorption of a UV photon leads to the rapid cleavage of the C-I bond, a process that occurs on a femtosecond timescale. epj.orgtandfonline.com

CF3I + hν → •CF3 + •I

The photodissociation dynamics have been extensively investigated, revealing the formation of iodine atoms in both the ground (2P3/2) and spin-orbit excited (2P1/2) states. aip.orgacs.org

Atmospheric Decomposition: In the atmosphere, the primary sink for CF3I is photolysis by sunlight. rsc.orgfluorocarbons.org This rapid photodissociation results in a very short atmospheric lifetime, estimated to be on the order of a few days. rsc.orgcopernicus.orgresearchgate.net This rapid breakdown limits its Ozone Depletion Potential (ODP) compared to more stable halocarbons. However, because the decomposition releases reactive iodine into the atmosphere, it can still have an impact on atmospheric ozone concentrations, particularly in the troposphere. fluorocarbons.orgcopernicus.orgresearchgate.net

Decomposition on Surfaces: The decomposition of CF3I has also been studied on metal surfaces. On a silver surface (Ag(111)), decomposition involves the scission of the C-I bond, with no evidence for C-F bond cleavage. The resulting adsorbed trifluoromethyl radical, CF3(a), can desorb from the surface at around room temperature, while atomic iodine remains bound to the surface until much higher temperatures. acs.org

Thermal Decomposition

The thermal stability of this compound is a critical factor in its application and potential environmental impact. While stable under normal storage and handling conditions, the compound undergoes decomposition at elevated temperatures. windows.net Long-term stability tests have indicated that this compound degrades more rapidly at temperatures exceeding 100°C, particularly in the presence of moisture and certain metals like copper. nih.gov

Research has shown that at reaction temperatures below 300°C, the rate of decomposition is exceedingly low. google.com However, as temperatures increase, the decomposition becomes more significant. For instance, in fire situations, thermal decomposition generates hazardous products including carbon oxides, hydrogen fluoride, and hydrogen iodide. windows.netairgas.com The process for producing this compound itself is typically conducted at temperatures ranging from 300°C to 750°C, with a preferred range of 400°C to 600°C to optimize formation over decomposition. google.com Above 750°C, the decomposition of the newly formed this compound becomes a significant disadvantage. google.com Studies on the pyrolysis of similar compounds over activated carbon have been conducted at temperatures around 823 K (550°C). researchgate.net

The presence of certain materials can catalyze the thermal decomposition. Fluorinated compounds containing iodine or bromine have been observed to decompose more readily than perfluorinated compounds. nih.gov Materials like alumina, silica, and titania, which are common catalyst carriers, are not suitable for processes involving this compound at high temperatures as they can promote its decomposition. google.com

Table 1: Temperature Effects on this compound Decomposition

| Temperature Range | Observation |

|---|---|

| < 300°C | Extremely low reaction velocity. google.com |

| > 100°C | Degradation is more rapid, especially with moisture and copper. nih.gov |

| 400°C - 600°C | Preferred range for synthesis to balance formation and decomposition. google.com |

| > 750°C | Significant decomposition of this compound occurs. google.com |

| Fire Conditions | Generates hazardous products like carbon oxides, HF, and HI. windows.net |

Photolytic Dissociation of the C-I Bond

The carbon-iodine (C-I) bond in this compound is susceptible to cleavage upon exposure to light, a process known as photolytic dissociation or photolysis. This characteristic is largely due to its relatively low bond dissociation energy. The C-I bond dissociation energy for CF₃I has been reported as 54 kcal/mol and also as 53.2 kcal/mol, indicating a bond that can be readily broken. nih.govnist.gov More precise measurements have determined the bond dissociation energy to be ≤53.62 ± 0.5 kcal/mol (18754 ± 175 cm⁻¹). aip.orgnih.govresearchgate.net

Photolysis of this compound can occur in the presence of sunlight and even common fluorescent lights, leading to an atmospheric half-life of about 1.15 days. nih.gov This rapid degradation is a key factor in its consideration as a replacement for more environmentally persistent compounds. copernicus.orgresearchgate.net The photolysis process is a primary pathway for the removal of this compound from the troposphere, leading to the production of iodine atoms even under visible light conditions. core.ac.uk

Studies using techniques like photofragment translational spectroscopy have provided detailed insights into the dynamics of the C-I bond dissociation. When this compound is excited, for example at 304 nm, it dissociates into a trifluoromethyl radical (CF₃) and an iodine atom (I). aip.orgnih.govresearchgate.net The iodine atom can be in either its ground state (²P₃/₂) or an electronically excited state (²P₁/₂). nih.gov The vibrational state of the resulting CF₃ fragment is also of interest, with studies showing that the umbrella mode (ν₂) of the CF₃ radical is preferentially excited during dissociation. aip.orgnih.govresearchgate.net

Table 2: C-I Bond Dissociation Energy of this compound

| Reported Value (kcal/mol) | Reported Value (kJ/mol) | Source |

|---|---|---|

| 54 | 226 | nih.gov |

| 53.2 | 222.6 | nist.gov |

| ≤53.62 ± 0.5 | ≤224.3 ± 2.1 | aip.orgnih.govresearchgate.net |

Decomposition Products and their Formation Pathways

The decomposition of this compound, whether through thermal or photolytic processes, results in the formation of several key products. The initial and most fundamental step in both pathways is the cleavage of the C-I bond, producing a trifluoromethyl radical (CF₃•) and an iodine atom (I•).

CF₃I → CF₃• + I•

Following this primary dissociation, the subsequent reactions of these highly reactive species lead to a variety of final products.

In the presence of oxygen, which is typical in atmospheric conditions, the trifluoromethyl radical can react to form other compounds. Potential degradation products following release in a well-lit area include carbonyl fluoride (COF₂) and hydrogen fluoride (HF). nih.gov During fire suppression, where temperatures are high and various chemical species are present, these compounds are produced to a greater degree. nih.gov In such scenarios, the decomposition products can also include carbon oxides and hydrogen iodide (HI). windows.netairgas.comnist.gov

The formation of these products can be understood through the following simplified pathways:

Hydrogen Fluoride (HF): The trifluoromethyl radical can abstract a hydrogen atom from other molecules present (e.g., water vapor in the atmosphere) to form fluoroform (CHF₃), which can then decompose or react further. More directly, reactions involving the fluorine atoms from the CF₃ radical can lead to the formation of HF.

Carbonyl Fluoride (COF₂): In the presence of oxygen, the CF₃ radical can undergo a series of reactions, ultimately leading to the formation of the highly toxic carbonyl fluoride.

Hydrogen Iodide (HI): The iodine atom produced from the initial dissociation can abstract a hydrogen atom from surrounding molecules to form hydrogen iodide.

Carbon Oxides (CO, CO₂): Under combustion conditions, the carbon atom from the trifluoromethyl radical can be oxidized to form carbon monoxide (CO) and carbon dioxide (CO₂). airgas.com

It is a point of concern that the decomposition of this compound can lead to the formation of highly toxic substances such as hydrogen fluoride, hydrogen iodide, and carbonyl fluoride. nih.gov

Table 3: Decomposition Products of this compound and Their Formation Context

| Decomposition Product | Formation Context |

|---|---|

| Trifluoromethyl radical (CF₃•) | Primary product of both thermal and photolytic dissociation. |

| Iodine atom (I•) | Primary product of both thermal and photolytic dissociation. |

| Carbonyl Fluoride (COF₂) | Photolytic degradation in the presence of oxygen, and in fire suppression. nih.gov |

| Hydrogen Fluoride (HF) | Photolytic degradation, and in greater amounts during fire suppression. nih.gov |

| Hydrogen Iodide (HI) | Thermal decomposition, especially in fire situations. windows.netnist.gov |

| Carbon Oxides (CO, CO₂) | Thermal decomposition, especially in fire situations. windows.netairgas.com |

Applications of Iodotrifluoromethane in Organic Synthesis

Trifluoromethylation of Organic Substrates

The introduction of a trifluoromethyl group can significantly alter the physical, chemical, and biological properties of an organic molecule. Iodotrifluoromethane is a key reagent for achieving this transformation across a variety of substrates.

Direct trifluoromethylation involves the introduction of the CF₃ group onto a substrate in a single step. Early examples of this include the photochemical reaction of this compound with ethylene (B1197577). wikipedia.org Modern techniques have expanded this scope significantly. For instance, arenes can be directly trifluoromethylated using CF₃I under thermal or photochemical conditions. wikipedia.org The trifluoromethyl radical generated from this compound is notably more reactive than a methyl radical, reacting with styrene (B11656) at a rate 440 times faster. wikipedia.org

Recent advancements have also demonstrated that solutions of this compound in solvents like tetramethylguanidine (TMG) can be used for the trifluoromethylation of olefins and thiols, showcasing the versatility of CF₃I in direct functionalization reactions. rsc.org

The development of methods for asymmetric trifluoromethylation, which controls the stereochemistry of the newly formed stereocenter, is crucial for pharmaceutical and agrochemical applications. This compound is integral to several of these methodologies.

One approach involves the diastereoselective trifluoromethylation of chiral starting materials. For example, lithium enolates derived from chiral N-acyloxazolidinones react with this compound in the presence of triethylborane (B153662) as a radical initiator to yield trifluoromethylated products with up to 86% diastereomeric excess. jst.go.jp The stereochemical outcome is believed to result from the trifluoromethyl radical attacking the less sterically hindered face of the enolate. jst.go.jp

A ruthenium-catalyzed radical addition to zirconium enolates represents another significant advancement. nih.gov This method uses this compound to generate the trifluoromethyl radical, which then adds to N-acyloxazolidinone-derived zirconium enolates, providing good yields and high levels of stereocontrol. nih.gov Furthermore, enantioselective trifluoromethylation of aldehydes has been achieved through photoredox catalysis, where an iridium catalyst and light are used to generate trifluoromethyl radicals from CF₃I. scispace.comnih.gov These radicals then react with in-situ generated chiral enamines to produce α-trifluoromethyl aldehydes with high enantioselectivity. scispace.comnih.gov

Table 1: Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones This table presents data on the Ru-catalyzed trifluoromethylation of various N-acyl oxazolidinones using this compound.

| Entry | Substrate (N-Acyl Group) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Propanoyl | 66 | 91:9 |

| 2 | 3-Methylbutanoyl | 88 | 94:6 |

| 3 | Cyclohexanecarbonyl | 95 | 95:5 |

| 4 | Phenylacetyl | 59 | 94:6 |

Source: Adapted from research on Ru-catalyzed radical addition to zirconium enolates. nih.gov

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly efficient strategy in organic synthesis. This compound has been successfully employed in the trifluoromethylation of arenes through C-H activation. One notable method involves a copper-catalyzed process where a stock solution of CF₃I is used to trifluoromethylate a range of aryl substrates. rsc.org This approach avoids the direct handling of gaseous CF₃I and provides competitive yields. rsc.org

Additionally, cobalt-based photocatalysts have been developed for the direct C-H trifluoromethylation of arenes and heteroarenes. nih.gov Although these systems often use other CF₃ sources, the fundamental principle of generating a •CF₃ radical for C-H functionalization is a core concept that originated with reagents like this compound. wikipedia.orgnih.gov

This compound is a valuable reagent for the α-trifluoromethylation of carbonyl compounds, a transformation that is challenging due to the polarity of the C-F bond. researchgate.net The reaction typically proceeds through the generation of a trifluoromethyl radical which then attacks an enolate or enol-equivalent.

Early studies demonstrated the diastereoselective trifluoromethylation of lithium enolates using an this compound–Et₃B/O₂ system to generate the CF₃ radical. nih.gov More recent developments include a ruthenium-catalyzed process for the trifluoromethylation of zirconium enolates derived from N-acyloxazolidinones. nih.gov Silyl (B83357) enol ethers can also be effectively trifluoromethylated using CF₃I in the presence of a rhodium catalyst and diethylzinc (B1219324). researchgate.netrsc.org This method has been applied to various carbonyl compounds, including ketones, to produce α-trifluoromethylated products in good yields. researchgate.netrsc.org The reaction mechanism is thought to involve the oxidative addition of CF₃I to a rhodium complex. rsc.org

Table 2: Trifluoromethylation of Silyl Enol Ethers This table shows the results of the Rh-catalyzed trifluoromethylation of various silyl enol ethers with this compound.

| Entry | Substrate (from Ketone) | Yield of α-CF₃ Ketone (%) |

|---|---|---|

| 1 | Acetophenone | 85 |

| 2 | Propiophenone | 78 |

| 3 | 2-Methylcyclohexanone | 75 |

| 4 | 2-Heptanone | 68 |

Source: Based on findings from mechanistic studies on α-trifluoromethylation of ketones. researchgate.net

Synthesis of Fluoroalkylated Compounds

Beyond introducing a single trifluoromethyl group, this compound is a building block for more complex fluoroalkylated structures. rsc.orgcas.cn These compounds are of interest in materials science and as intermediates in organic synthesis.

This compound serves as a foundational fluoroalkylation reagent. rsc.orgresearchgate.net One of the earliest and most direct applications is in the telomerization of fluoroalkenes. For instance, the reaction of this compound with tetrafluoroethylene (B6358150) produces short-chain polymers with the general formula CF₃–[CF₂–CF₂]n–I. rsc.orgjst.go.jp This reaction highlights the ability of CF₃I to initiate radical polymerization and incorporate both the trifluoromethyl group and an iodine atom, the latter of which can be used for further synthetic transformations. The incorporation of perfluoroalkyl groups into organic compounds using perfluoroalkyl halides like CF₃I is a widely used and effective method for synthesizing a diverse array of fluorine-containing molecules. researchgate.net

Preparation of Trifluoromethylated Intermediates for Pharmaceuticals and Agrochemicals

The introduction of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of molecules, making it a crucial strategy in the development of new drugs and crop protection agents. beijingyuji.com this compound serves as a key reagent for synthesizing trifluoromethylated intermediates that are precursors to these complex, active molecules. google.comchemicalbook.com

A prominent application of CF₃I is in the direct trifluoromethylation of aromatic and heterocyclic compounds, which are common scaffolds in medicinal chemistry. beijingyuji.compnas.org For instance, radical trifluoromethylation of heterocycles can be achieved under various conditions, including photochemical or thermal initiation. wikipedia.orgresearchgate.net These reactions provide access to trifluoromethylated building blocks that are otherwise difficult to synthesize.

Photoredox catalysis has emerged as a particularly mild and efficient method for generating the trifluoromethyl radical from CF₃I using visible light. beijingyuji.comscispace.com This approach has been successfully applied to the trifluoromethylation of a wide range of substrates, including aryl boronic acids, which are important intermediates in cross-coupling reactions. The merger of photoredox catalysis with copper catalysis allows for the efficient trifluoromethylation of these boronic acids, yielding trifluoromethylated arenes that are precursors to many pharmaceuticals. beijingyuji.comrsc.orgnih.gov

The following table summarizes selected examples of the preparation of trifluoromethylated intermediates using CF₃I, highlighting the diversity of substrates and reaction conditions.

| Substrate | Catalyst/Conditions | Product | Yield (%) | Ref |

| Aryl Boronic Acids | Ru(bpy)₃Cl₂·6H₂O, Cu(I)acetate, visible light | Aryl-CF₃ | High | rsc.org |

| N-Methylpyrrole | Ru(bpy)₃Cl₂, visible light | 2-Trifluoromethyl-N-methylpyrrole | >96 | nih.govbeilstein-journals.org |

| Thiophenols | Ru(bpy)₃Cl₂, visible light | S-Trifluoromethylated thiols | 52-98 | researchgate.net |

| Aldehydes | Iridium photocatalyst, chiral imidazolidinone, visible light | α-Trifluoromethyl aldehydes | High (enantioselective) | scispace.com |

| α,β-Unsaturated Ketones | Rhodium catalyst | α-Trifluoromethylated ketones | Not specified | chemicalbook.comchemdad.com |

| Isonitriles | Tetrabutylammonium iodide | Trifluoromethylated phenanthridines | Moderate | nih.gov |

This table presents a selection of research findings and is not exhaustive.

These methods underscore the importance of CF₃I in creating a toolbox for medicinal and agricultural chemists to access novel trifluoromethylated compounds for drug discovery and development programs. beijingyuji.comresearchgate.net

Role as a Building Block for Complex Molecular Architectures

Beyond its role in simple trifluoromethylation, this compound is a fundamental building block for the assembly of more complex molecular structures. solubilityofthings.comsrdorganics.com Its bifunctional nature, possessing both a trifluoromethyl group and a reactive iodine atom, allows for sequential and controlled synthetic transformations.

An early example of its use as a building block is in the telomerization of fluoroalkenes, such as tetrafluoroethylene, to produce short-chain polymers with a CF₃ group at one end and an iodine atom at the other (CF₃–[CF₂–CF₂]ₙ–I). nih.gov These iodinated polymers can be further functionalized, demonstrating the utility of CF₃I in creating complex fluorinated materials.

In the context of fine chemical synthesis, the reaction of CF₃I with unsaturated systems like alkenes and alkynes is a powerful tool for constructing intricate molecular frameworks. The addition of the trifluoromethyl radical across a double or triple bond, often initiated by light or a radical initiator, results in the simultaneous introduction of a CF₃ group and an iodine atom. nih.gov This "iodotrifluoromethylation" reaction transforms simple precursors into highly functionalized intermediates. For example, the visible-light-mediated iodotrifluoromethylation of alkynes proceeds in a stereoselective manner to yield (E)-trifluoromethylated alkenyl iodides. nih.gov These products are themselves versatile building blocks, as the alkenyl iodide moiety can participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the rapid elaboration of molecular complexity.

The following table illustrates the application of CF₃I as a building block in the synthesis of complex molecules.

| Reactant(s) | Catalyst/Conditions | Product Type | Significance | Ref |

| Ethylene | Photochemical reaction | 3-Iodo-1,1,1-trifluoropropane | Early example of CF₃I addition | wikipedia.org |

| Tetrafluoroethylene | Polymerization initiator | CF₃–[CF₂–CF₂]ₙ–I polymers | Building blocks for fluoropolymers | nih.gov |

| Alkynes | [Ru(phen)₃]Cl₂, TMEDA, visible light | (E)-Trifluoromethylated alkenyl iodides | Versatile intermediates for cross-coupling | nih.gov |

| Alkenes and Alkynes | Iron, cobalt, or ruthenium complexes | Trifluoromethylated addition products | Access to functionalized alkyl and alkenyl halides | nih.gov |

This table showcases the role of CF₃I in constructing complex molecular architectures.

The ability to use CF₃I to install both a CF₃ group and a handle for further functionalization in a single step makes it an invaluable tool for synthetic chemists aiming to build complex, high-value molecules from simpler starting materials. srdorganics.comjy-chemical.com

Continuous Flow Chemistry Applications with CF₃I

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers several advantages over traditional batch processing, including enhanced safety, better process control, improved efficiency, and straightforward scalability. beilstein-journals.orgacs.org These benefits are particularly pronounced when working with gaseous reagents like this compound. rsc.orgbeilstein-journals.org

The use of CF₃I in continuous flow systems has been effectively demonstrated for photocatalytic trifluoromethylation reactions. rsc.orgnih.gov In a typical setup, a solution of the substrate and photocatalyst is mixed with a stream of gaseous CF₃I in a transparent capillary reactor, which is then irradiated with visible light. beilstein-journals.org This approach offers significant improvements over batch reactions:

Enhanced Gas-Liquid Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mixing and mass transfer between the gaseous CF₃I and the liquid reaction mixture, leading to dramatically accelerated reaction rates. researchgate.nettue.nl

Improved Safety: Flow chemistry allows for the safe handling of CF₃I gas by using only small amounts at any given time, minimizing the risks associated with pressurized gas cylinders in a laboratory setting. beilstein-journals.org

Precise Control and Reproducibility: The precise control over parameters such as residence time, temperature, and light intensity in a flow reactor leads to higher reproducibility and selectivity. nih.govacs.org

Increased Efficiency and Scalability: Reactions that might take hours or even days in batch can often be completed in minutes in a flow system. rsc.orgbeilstein-journals.org Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel. chemrxiv.org

A notable application is the trifluoromethylation of thiols and heterocycles. rsc.orgresearchgate.net For example, the photocatalytic trifluoromethylation of thiols using Ru(bpy)₃Cl₂ as the catalyst was significantly intensified using a continuous flow process. The reaction time was reduced from hours in batch to just minutes in flow, and the amount of CF₃I required for full conversion was decreased from a four-fold excess to just 1.1 equivalents. rsc.orgresearchgate.net Similarly, the trifluoromethylation of N-methylpyrrole was achieved with high conversion and selectivity in a flow reactor, a transformation that is much less efficient in batch. beilstein-journals.org

The table below highlights key findings in the application of continuous flow chemistry with CF₃I.

| Reaction Type | Substrate Class | Key Advantages of Flow Chemistry | Reaction Time (Flow) | Ref |

| Photocatalytic Trifluoromethylation | Thiols | 15-fold production rate increase, reduced CF₃I stoichiometry | 5 minutes | rsc.orgresearchgate.net |

| Photocatalytic Trifluoromethylation | Heterocycles (e.g., N-methylpyrrole) | High conversion and selectivity, safe handling of gaseous CF₃I | 8-20 minutes | beilstein-journals.org |

| Photocatalytic Trifluoromethylation | Cysteine residues | Rapid reaction, potential for peptide labeling | 5 minutes | rsc.org |

| Photocatalytic Trifluoromethylation | Aryl Boronic Acids | Reduced reagent equivalents, efficient aryl-CF₃ coupling | Not specified | rsc.org |

This table summarizes the benefits and findings of using CF₃I in continuous flow applications.

The successful implementation of continuous flow processes for CF₃I-mediated reactions represents a significant advancement, paving the way for more efficient, safer, and scalable synthesis of trifluoromethylated compounds in both academic research and industrial manufacturing. acs.orgchemrxiv.org

Environmental and Atmospheric Chemistry of Iodotrifluoromethane

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a compound is a critical factor in determining its potential environmental impact. For iodotrifluoromethane, this lifetime is exceptionally short, which has significant implications for its role in atmospheric chemistry.

Photochemical Degradation in the Troposphere

The primary removal mechanism for this compound from the atmosphere is photochemical degradation, a process driven by solar radiation. The carbon-iodine (C-I) bond in the CF3I molecule is notably weak, with a bond dissociation energy of approximately 226 kJ/mole. researchgate.net This weakness makes the molecule susceptible to photolysis by near-ultraviolet and visible light, leading to its rapid breakdown in the troposphere, the lowest layer of the atmosphere. rsc.orgmdpi.com This rapid photodissociation results in an atmospheric lifetime on the order of hours to a few days. Current time information in Edmonton, CA.

The photochemical degradation of this compound is initiated by the absorption of a photon (hν), which leads to the cleavage of the C-I bond and the formation of a trifluoromethyl radical (•CF3) and an iodine atom (I).

CF3I + hν → •CF3 + I

This initial step is crucial as it releases the highly reactive iodine atom, which can then participate in further atmospheric reactions.

Influence of Water on C-I Bond Dissociation

The direct influence of water vapor on the dissociation of the carbon-iodine (C-I) bond in this compound under atmospheric conditions is not extensively documented in publicly available scientific literature. The primary driver for the C-I bond cleavage is recognized to be photolysis by solar radiation, owing to the inherent weakness of this bond. researchgate.netrsc.orgmdpi.com While water is a key participant in many atmospheric chemical processes, specific studies detailing its catalytic or direct role in the homolytic or heterolytic cleavage of the C-I bond in CF3I are not readily found. Theoretical and laboratory investigations have focused more on the photolytic and thermal decomposition of this compound. researchgate.netmdpi.com

Impact on Atmospheric Ozone

Ozone Depletion Potential (ODP) Evaluation and Variability

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy stratospheric ozone. Due to its very short atmospheric lifetime, the ODP of this compound is highly dependent on the location and season of its emission. mdpi.comrsc.org Emissions in tropical regions, where there is rapid vertical transport of air into the stratosphere, result in a higher ODP compared to emissions at mid-latitudes. mdpi.comrsc.org

Three-dimensional chemistry-transport models have been used to evaluate the ODP of this compound. These models indicate that for emissions at mid-latitudes, the ODP is approximately 0.008, while for emissions in the tropics, it can be as high as 0.016. mdpi.comrsc.org These values are significantly lower than those of long-lived chlorofluorocarbons (CFCs), such as CFC-11, which has an ODP of 1.

| Emission Location | Atmospheric Lifetime | Ozone Depletion Potential (ODP) | Source |

|---|---|---|---|

| Mid-latitudes | 5.03 days | 0.008 | mdpi.comrsc.org |

| Tropics | 1.13 days | 0.016 | mdpi.comrsc.org |

Catalytic Ozone Destruction Cycles Involving Iodine Radicals

Once in the atmosphere, the photolysis of this compound releases iodine atoms (I), which can catalytically destroy ozone (O3). Iodine is a very efficient catalyst for ozone destruction, even more so than chlorine or bromine on a per-atom basis. Current time information in Edmonton, CA. The primary catalytic cycle involving iodine is as follows:

I + O3 → IO + O2

IO + IO → 2I + O2

In this cycle, an iodine atom reacts with an ozone molecule to form iodine monoxide (IO) and an oxygen molecule. Two iodine monoxide molecules then react to regenerate two iodine atoms, which can then destroy more ozone. This catalytic process allows a single iodine atom to destroy many ozone molecules. Other reactions involving iodine monoxide and other atmospheric radicals, such as ClO and BrO, can also contribute to ozone depletion. Current time information in Edmonton, CA.

Transport Mechanisms to the Stratosphere and their Influence on Ozone Depletion

Due to its very short atmospheric lifetime, a significant portion of this compound released at the surface is destroyed in the troposphere before it can reach the stratosphere, where the majority of the Earth's ozone layer resides. However, some transport to the stratosphere can occur, particularly through rapid vertical transport in tropical convective systems.

The most significant pathway for very short-lived substances (VSLS) like this compound to enter the stratosphere is through the tropical tropopause layer (TTL). Deep convection in the tropics can rapidly lift air masses from the boundary layer to the upper troposphere and lower stratosphere, allowing a fraction of the emitted this compound and its degradation products (including iodine atoms and iodine monoxide) to bypass tropospheric removal.

The amount of iodine from this compound that reaches the stratosphere is therefore highly dependent on the location and altitude of the emissions. Current time information in Edmonton, CA.rsc.org Emissions from aircraft at high altitudes could have a more significant impact on stratospheric ozone than ground-level emissions because the substance is released closer to the stratosphere, and there is less time for it to be removed by tropospheric processes. Current time information in Edmonton, CA. The vast majority of the ozone-depleting substance that reaches the stratosphere from VSLS is in the form of reaction products rather than the original compound. rsc.org

Comparison with Other Halogenated Compounds (e.g., CF3Br)

This compound (CF3I) shares structural similarities with other halogenated hydrocarbons, such as bromotrifluoromethane (B1217167) (CF3Br), also known as Halon 1301. acs.org However, their environmental profiles differ significantly, primarily due to the variance in the carbon-halogen bond strength. The carbon-iodine (C-I) bond in CF3I is considerably weaker than the carbon-bromine (C-Br) bond in CF3Br. wikipedia.org

This weaker C-I bond leads to a much shorter atmospheric lifetime for CF3I. It is susceptible to photolysis by sunlight, breaking down rapidly in the lower atmosphere. nist.gov As a result, the atmospheric lifetime of this compound is estimated to be less than one month, and by some calculations, as short as 1.2 days. wikipedia.orgyujiamerica.com In stark contrast, CF3Br has an atmospheric lifetime of approximately 77 years. nasa.gov

This rapid degradation of CF3I is a key factor in its significantly lower Ozone Depletion Potential (ODP). While iodine is much more efficient at destroying stratospheric ozone than bromine on a per-atom basis, the short atmospheric lifetime of CF3I means that very little of it reaches the stratosphere. wikipedia.orgnist.gov Consequently, its ODP is estimated to be less than 0.01, a fraction of the ODP of Halon 1301. wikipedia.orgresearchgate.net

| Compound | Chemical Formula | Atmospheric Lifetime | Ozone Depletion Potential (ODP) |

|---|---|---|---|

| This compound | CF3I | < 1 month wikipedia.org | 0.008–0.01 wikipedia.org |

| Bromotrifluoromethane (Halon 1301) | CF3Br | ~77 years nasa.gov | ~12-16 nasa.govnih.gov |

Global Warming Potential (GWP) Assessment

Analysis of Direct GWP

The direct Global Warming Potential (GWP) of a compound is a measure of its contribution to global warming relative to carbon dioxide (CO2). Due to its very short atmospheric lifetime, this compound has a very low direct GWP. The Intergovernmental Panel on Climate Change (IPCC) has calculated the 100-year GWP of CF3I to be between 0.4 and 5, meaning it is less than five times as potent as CO2 over a 100-year period. wikipedia.orgyujiamerica.comyujichemtech.comtosoh-finechem.co.jp This low GWP makes it an attractive alternative to compounds with high GWPs, such as sulfur hexafluoride (SF6), which has a GWP of 23,500. nih.gov

Formation of High-GWP Breakdown Products in Equipment

While the direct GWP of this compound is low, concerns have been raised about its potential to degrade within equipment, forming by-products with significantly higher GWPs. acs.orgigsd.org Under certain conditions, such as those found in refrigeration and air conditioning systems, CF3I can break down. purdue.edu

The dissociation of CF3I can produce trifluoromethyl (CF3) radicals. acs.org These radicals can then react with other substances present in the system, such as lubricants or other refrigerant components, to form stable, high-GWP compounds. acs.orgpurdue.edu Potential high-GWP by-products include:

Trifluoromethane (B1200692) (HFC-23) : GWP of 14,800. acs.org

Hexafluoroethane (B1207929) (PFC-116) : GWP of 12,200. acs.org

| Compound | Chemical Formula | 100-year GWP |

|---|---|---|

| This compound | CF3I | < 5 yujiamerica.comyujichemtech.com |

| Trifluoromethane (HFC-23) | CHF3 | 14,800 acs.org |

| Hexafluoroethane (PFC-116) | C2F6 | 12,200 acs.org |

| Carbon Dioxide (Reference) | CO2 | 1 tosoh-finechem.co.jp |

Environmental Fate and Transport Modeling

Environmental fate and transport modeling aims to predict how a chemical will move and transform in the environment. cdc.govtaftlaw.comnih.gov This analysis is crucial for understanding potential exposure pathways and environmental risks. cdc.govitrcweb.org For this compound, key factors include its physical and chemical properties that govern its behavior in different environmental compartments like water, soil, and air. epa.gov

Water Solubility and Aquatic Partitioning

This compound is described as being slightly soluble or having low solubility in water. solubilityofthings.comchemicalbook.comchemicalbook.com This characteristic is primarily due to the nonpolar nature of the trifluoromethyl group. solubilityofthings.com Its low water solubility suggests that if released into an aquatic environment, it would not readily dissolve in the water column. Instead, it would tend to partition to other phases. Given its gaseous state at standard temperature and pressure, a significant portion would likely volatilize into the atmosphere. solubilityofthings.com

Potential for Groundwater Contamination and Bioaccumulation

The potential for a chemical to contaminate groundwater is linked to its water solubility and its interaction with soil and sediment. Due to its low water solubility and high volatility, this compound is less likely to leach through soil and contaminate groundwater compared to highly soluble compounds.

Bioaccumulation refers to the process where a substance builds up in an organism at a rate faster than it can be removed. mdpi.comresearchgate.net The potential for a substance to bioaccumulate is often related to its octanol-water partition coefficient (Kow), which indicates its tendency to partition into fatty tissues. canada.ca While specific bioaccumulation studies on this compound are limited in the provided search results, its properties as a gas with low water solubility suggest a complex behavior. Persistent and bioaccumulative substances are typically a greater concern for long-term environmental impact. epa.govcanada.ca

Regulatory Context and Environmental Policy of this compound

The environmental and regulatory landscape for this compound (CF3I) is shaped by its unique atmospheric properties, particularly its very short atmospheric lifetime, which distinguishes it from many other halogenated compounds. This has led to a specific regulatory approach at both the international and national levels.

International Protocols and Guidelines (e.g., Montreal Protocol)

The Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international treaty established in 1987, is designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS). unep.orgunep.orgstate.govwikipedia.org The primary substances controlled by the protocol are those with long atmospheric lifetimes that allow them to reach the stratosphere and cause significant ozone depletion.

This compound is not listed as a controlled substance under the Montreal Protocol. fluorocarbons.org This is because it is classified as a very short-lived substance (VSLS), with an atmospheric lifetime of only about 6 days. fluorocarbons.org Due to this short lifespan, most of its atmospheric degradation occurs in the troposphere, with minimal impact on the stratospheric ozone layer. fluorocarbons.org Research has indicated that the stratospheric ozone column decrease due to CF3I emissions is essentially zero within statistical error. fluorocarbons.org While it does have a calculated Ozone Depletion Potential (ODP), its very short lifetime means its effect on stratospheric ozone is negligible, and therefore it is not regulated under the Montreal Protocol. fluorocarbons.org

The Kigali Amendment to the Montreal Protocol, adopted in 2016, addresses the phase-down of hydrofluorocarbons (HFCs), which are potent greenhouse gases. unep.orgstate.govwikipedia.org While this compound itself is not an HFC, its consideration as an alternative to HFCs in some applications places it within the broader context of the goals of the Kigali Amendment to transition to low global warming potential (GWP) substances. yujichemtech.comacs.org

National Regulatory Approvals and Restrictions (e.g., US EPA SNAP)

Under the SNAP program, this compound has been reviewed and found acceptable for specific uses, most notably as a fire suppression agent. yujichemtech.com It is considered a replacement for Halon 1301 in unoccupied areas. yujichemtech.comwikipedia.org The EPA's approval acknowledges its near-zero ozone depletion potential and low global warming potential. yujichemtech.com The National Fire Protection Association (NFPA) 2001 standard for clean agent fire extinguishing systems also includes this compound. yujichemtech.com

The following table provides a summary of the regulatory status of this compound:

| Regulation/Policy | Governing Body | Status of this compound (CF3I) | Rationale |

| Montreal Protocol | United Nations Environment Programme (UNEP) | Not listed as a controlled substance. fluorocarbons.org | Very short atmospheric lifetime (approx. 6 days) and minimal impact on the stratospheric ozone layer. fluorocarbons.org |

| US EPA SNAP Program | United States Environmental Protection Agency (EPA) | Listed as an acceptable substitute for Halon 1301 in unoccupied areas for fire suppression. yujichemtech.com | Low ozone depletion potential and low global warming potential. yujichemtech.com |

Iodotrifluoromethane in Fire Suppression Systems

Mechanisms of Fire Extinguishment by CF3I

Iodotrifluoromethane is an effective flame inhibitor, primarily operating through chemical inhibition rather than physical mechanisms. nih.gov Under combustion conditions, CF3I molecules readily decompose, forming CF3 and highly reactive iodine (I) radicals. nih.govnist.gov

Chemical Inhibition through Radical Scavenging

Key radical scavenging reactions identified in the inhibition cycle include:

H + HI → H2 + I nih.govnist.gov

O + HI → OH + I nih.govnist.gov

OH + HI → H2O + I nih.govnist.gov

The scavenging mechanism of OH radicals by CF3I has been observed to be very similar to that of Halon 1301 (CF3Br). tandfonline.com

Kinetic Mechanisms of CF3I on Hydrocarbon Flames

Extensive experimental and numerical studies have investigated the kinetic mechanisms of CF3I on premixed hydrocarbon flames, such as methane-air (CH4-air) and propane-air (C3H8-air). figshare.comtandfonline.comnih.govnist.govresearcher.life These studies demonstrate that CF3I significantly decreases the laminar flame speed. researchgate.net Detailed kinetic models, some containing over a thousand reactions and numerous iodine-containing species, have been developed to accurately predict the influence of CF3I on parameters like ignition delay and burning velocity. nih.govnist.gov Experimental results consistently show that the inhibition effectiveness of CF3I is very close to that of CF3Br in reducing burning velocity. figshare.comtandfonline.comnih.govnist.gov For stoichiometric CH4-air and C3H8-air flames, CF3I has been found to be approximately 90% as efficient as CF3Br in reducing burning velocity. figshare.comtandfonline.comresearcher.liferesearcher.life

Role of Iodine Radicals and HI in Catalytic Cycles

The effectiveness of CF3I as a fire suppressant is largely attributed to the catalytic cycles formed by iodine radicals (I) and hydrogen iodide (HI). figshare.comnih.govnist.gov These cycles are crucial for the termination of combustion chain reactions. The main reactions involved in the inhibition cycle of CF3I are:

H + HI → H2 + I nih.govnist.gov

H + I + M → HI + M nih.govnist.gov

I + I + M → I2 + M nih.govnist.gov

H + I2 → HI + I nih.govnist.gov

I + CH3 + M → CH3I + M nih.govnist.gov

H + CH3I → CH3 + HI nih.govnist.gov

I + HCO → HI + CO nih.govnist.gov

HI + OH → H2O + I nih.govnist.gov

O + HI → I + OH nih.govnist.gov

These reactions collectively lead to the efficient scavenging of reactive radicals, thereby interrupting the chain reaction of combustion and slowing its development. nih.govnist.gov

Performance Evaluation as a Halon Alternative

This compound (CF3I) has been identified as an outstanding candidate for replacing Halon 1301 due to its high firefighting effectiveness and environmental benefits. figshare.comwikipedia.orgtandfonline.comnist.govnih.gov

Fire-Extinguishing Efficiency Compared to Halon 1301 (CF3Br) and HFC-227ea

Studies consistently indicate that CF3I's fire-extinguishing efficiency is comparable to, or only slightly less effective than, Halon 1301. nist.govnih.govnist.govnasa.gov For instance, in terms of reducing burning velocity for stoichiometric methane-air and propane-air flames, CF3I is 90% as efficient as Halon 1301. figshare.comtandfonline.comresearcher.liferesearcher.life Furthermore, CF3I demonstrates significantly higher efficiency compared to HFC-227ea (C3F7H), being more than twice as effective for burning velocity reduction in these hydrocarbon flames. figshare.comtandfonline.comresearcher.liferesearcher.life

The minimum extinguishing concentration (MEC) for n-heptane fires, as determined by the ISO Cup Burner Test, is 3.3 volume percent for Halon 1301, while for CF3I, the "best value" is reported as 3.2 volume percent. nist.gov This suggests that CF3I can achieve extinguishment at concentrations similar to or even slightly lower than Halon 1301. nist.gov

From a system design perspective, CF3I requires less volume and only approximately 40% more weight compared to Halon 1301 for equivalent firefighting effectiveness. nist.gov In contrast, HFCs generally require two to three times the weight and volume of Halon 1301. nist.gov It is also noteworthy that, among halocarbon agents, all except CF3I are less efficient fire extinguishants than Halon 1301. unep.org Additionally, CF3I is unique among halocarbon alternatives in that it produces fewer decomposition products, primarily hydrogen fluoride (B91410) (HF), than Halon 1301 under similar fire conditions, unlike other alternatives such as HFC-227ea and HFC-125. unep.orggovinfo.gov

Table 1: Comparative Fire-Extinguishing Efficiency

| Agent | Comparison to Halon 1301 (CF3Br) | Comparison to HFC-227ea (C3F7H) | Minimum Extinguishing Concentration (MEC) for n-heptane (vol%) nist.gov | Relative Weight vs. Halon 1301 nist.gov | Relative Volume vs. Halon 1301 nist.gov |

| This compound (CF3I) | Slightly less effective to 90% as efficient for burning velocity reduction figshare.comtandfonline.comnih.govnist.gov | More than twice as efficient for burning velocity reduction figshare.comtandfonline.comresearcher.liferesearcher.life | 3.2 | ~140% | <100% |

| Halon 1301 (CF3Br) | Baseline | N/A | 3.3 | 100% | 100% |

| HFC-227ea (C3F7H) | Considerably less effective | N/A | N/A | 200-300% | 200-300% |

Studies on Combustion Enhancement Potential

A critical aspect of evaluating fire suppressants is their potential to enhance combustion under certain conditions. Recent systematic investigations into the kinetic mechanism and thermal chemistry of CF3I on premixed CH4-air and C3H8-air flames have addressed this concern. figshare.comtandfonline.comresearcher.life The results from these studies indicate that CF3I exhibits excellent inhibition effectiveness against hydrocarbon-air flames, and crucially, no combustion enhancement phenomenon has been observed. figshare.comtandfonline.comresearcher.liferesearcher.life

Application in Specific Environments

This compound (CF3I) is an effective fire-extinguishing agent considered a potential replacement for Halon 1301 (CBrF3) and Halon 1211 fishersci.nlnih.govuni.luwikipedia.orgfishersci.be. As a "clean agent," CF3I extinguishes fires rapidly without leaving behind oily residues, particulates, or water damage fishersci.se. Its fire suppression mechanism is primarily chemical, involving the interruption of combustion chain reactions through the release of iodine radicals (I·) and trifluoromethyl radicals (CF3·) upon thermal decomposition uni.lunih.govamericanelements.comwikipedia.orgnih.gov. CF3I exhibits a low ozone depletion potential (ODP) and global warming potential (GWP), with an atmospheric lifetime of less than one day, ensuring minimal environmental impact nih.govwikipedia.orgnih.govnih.gov.

Aircraft Fire Suppression

CF3I is utilized as a gaseous fire suppression flooding agent for in-flight aircraft fishersci.nluni.lu. It has been evaluated as a candidate to replace bromotrifluoromethane (B1217167) (Halon 1301) in various aircraft applications, including fuel inerting and fire suppression in normally unoccupied spaces such as engine nacelles, secondary/auxiliary power and gearbox compartments, and dry bays nih.govuni.luwikipedia.orgnih.gov.

Electronic Equipment and Total Flooding Systems

This compound serves as a gaseous fire suppression flooding agent for electronic equipment fires fishersci.nluni.lu. In 1997, the U.S. Environmental Protection Agency (EPA) approved CF3I as a substitute for Halon 1301 in total flooding systems, specifically for normally unoccupied areas, under its Significant New Alternatives Policy (SNAP) nih.gov. The recommended design concentration for fire suppression with CF3I is 5.0 percent, which is comparable to that of Halon 1301 nih.govnih.gov.

Due to its cardiotoxicity profile, the use of CF3I for total-flooding applications in normally occupied areas is generally precluded nih.gov. Nevertheless, it continues to be a promising alternative for total flooding in unoccupied spaces nih.govwikipedia.org. CF3I has also been specifically designated for use in critical infrastructure such as transformer and switch rooms wikipedia.org.

Streaming Agent Applications